molecular formula C20H19N5O2S B2984294 N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886936-13-6

N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2984294
CAS No.: 886936-13-6
M. Wt: 393.47
InChI Key: BWWKHXLJGXHFGR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the CAS registry number 886935-43-9 and a molecular formula of C20H19N5O2S, yielding a molecular weight of 393.46 g/mol . Its intricate structure incorporates a 1,2,4-triazole core, which is strategically substituted at the 3-position with a sulfanylacetamide chain linked to a 2,5-dimethylphenyl group, and at the 4-position with a 1H-pyrrol-1-yl group. The triazole ring is further functionalized at the 5-position with a furan-2-yl heterocycle, contributing to the compound's potential as a versatile scaffold in medicinal and materials chemistry research . The compound is offered with a verified purity of 90% and above and is available for procurement in various quantities to suit different research needs, ranging from 3mg to 75mg . As a key building block, this acetamide derivative is intended for research applications only and is not designed for human or veterinary therapeutic use. Its structural features, particularly the 1,2,4-triazole ring, are of significant interest in the development of novel polymers and advanced materials, as indicated by its mention in relevant scientific literature . Researchers can utilize this compound to explore its properties and interactions within controlled laboratory settings.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-7-8-15(2)16(12-14)21-18(26)13-28-20-23-22-19(17-6-5-11-27-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWKHXLJGXHFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H22N4O3SC_{22}H_{22}N_4O_3S and features a complex structure that includes a triazole ring, a furan moiety, and a sulfanyl group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and furan derivatives followed by acetamide formation. Detailed procedures for synthesizing similar compounds can be found in various studies focusing on thiazole and triazole derivatives .

Anticancer Activity

Recent studies have shown that compounds containing triazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has demonstrated potent activity against various cancer cell lines including breast, colon, lung, and prostate cancer. In vitro assays indicated low micromolar IC50 values compared to standard chemotherapeutics like etoposide .
Cell LineIC50 (μM)Comparison to Etoposide
Breast Cancer5.0Lower
Colon Cancer4.5Lower
Lung Cancer6.0Lower
Prostate Cancer3.8Lower

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells at the G1 phase of the cell cycle .

Anti-inflammatory Activity

Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which could make it beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary evaluations indicate that this compound may also possess antimicrobial properties. This is particularly relevant in the context of resistant bacterial strains where traditional antibiotics fail .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Topoisomerase Inhibition : A study on related compounds showed selective inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells. This mechanism aligns with the observed anticancer activities .
  • Reactive Oxygen Species Induction : Research has demonstrated that compounds inducing ROS can lead to apoptosis in cancer cells. This finding supports the potential therapeutic role of this compound in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Biological Activity Reference
Target Compound 4-(1H-pyrrol-1-yl), 5-(furan-2-yl) N-(2,5-dimethylphenyl) Anti-exudative (rat models)
2-{[4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl]sulfanyl}-N-hydroxyacetamide 4-amino, 3-phenyl N-hydroxy Antiproliferative (cell assays)
N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-prop-2-enyl, 5-(4-fluorophenyl) N-(2,5-dimethylphenyl) Not reported
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3,4-dimethylphenyl), 5-phenyl N-(1-cyano-1,2-dimethylpropyl) Building block (no activity data)
Key Observations
  • Substituent Effects on Activity: The pyrrole group at position 4 in the target compound may enhance anti-exudative activity compared to amino-substituted analogs (e.g., ’s hydroxyacetamide derivatives), which exhibit antiproliferative effects .
  • Synthetic Pathways: The target compound employs Paal-Knorr condensation for pyrrole functionalization , whereas antiproliferative analogs () utilize zeolite-catalyzed condensations under high-temperature reflux .
  • Molecular Weight and Solubility :

    • The hydroxyacetamide derivative (, Mol. Weight: ~350 g/mol) may exhibit higher solubility than the target compound (estimated Mol. Weight: ~420 g/mol) due to its polar N-hydroxy group .
Functional Group Analysis
  • Triazole Core: All compounds share a 1,2,4-triazole scaffold, which is known for hydrogen-bonding capabilities and metabolic stability.
  • Sulfanyl Linker : The thioether (-S-) group facilitates hydrophobic interactions in biological systems.
  • Fluorophenyl () and cyano groups () introduce steric and electronic variations impacting target engagement .

Research Implications

  • Structural modifications (e.g., pyrrole vs. prop-2-enyl at position 4) provide a framework for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Answer : The compound can be synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole moiety at the 4th position of the triazole ring . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for yield improvement. For example, pyridine and zeolite catalysts have been used in analogous triazole-acetamide syntheses .

Q. How can the structure of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substitution patterns of the furan, pyrrole, and triazole moieties.
  • X-ray crystallography : Resolve bond lengths and angles, particularly the sulfanyl-acetamide linkage and triazole-pyrrole conjugation .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory potential?

  • Answer : The carrageenan-induced rat paw edema model is widely used to assess anti-exudative activity. Dose-dependent studies (e.g., 50–200 mg/kg) can compare inhibition of inflammation against reference drugs like indomethacin. Structure-activity relationships (SAR) should focus on substituents influencing hydrophobicity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved activity?

  • Answer :

  • Molecular docking : Screen against cyclooxygenase-2 (COX-2) or NF-κB targets to predict binding affinities.
  • QSAR modeling : Correlate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with anti-inflammatory activity .
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and minimize toxicity .

Q. What experimental strategies resolve contradictions in structure-activity data across analogs?

  • Answer :

  • Systematic SAR studies : Compare analogs with incremental substitutions (e.g., halogens, methoxy groups) to isolate electronic vs. steric effects .
  • Dose-response curves : Ensure activity comparisons are normalized to molar concentrations rather than mass-based dosing.
  • Cohort replication : Validate findings across multiple in vivo/in vitro models to rule out model-specific artifacts .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Answer :

  • Flow chemistry : Adapt batch reactions to continuous-flow systems to improve reproducibility and reduce side reactions .
  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to identify optimal reagent ratios and reaction times .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What advanced analytical techniques characterize its degradation products under physiological conditions?

  • Answer :

  • LC-MS/MS : Identify hydrolytic or oxidative metabolites in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Stability studies : Monitor degradation kinetics under UV light and elevated temperatures (40–60°C) using HPLC .
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface oxidation of the sulfanyl group in solid-state formulations .

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